Increased Lipophilicity (LogP) vs. the Unsubstituted Parent 2-Iododiphenyl Ether
1-(o-Tolyloxy)-2-iodobenzene exhibits a calculated octanol/water partition coefficient (LogP) of 4.5 [1]. By comparison, the unsubstituted parent compound 2‑iododiphenyl ether (CAS 34883‑46‑0) has a reported calculated LogP of approximately 3.8–4.0 based on standard QSPR models (ACD/Labs prediction for C₁₂H₉IO). This difference of ΔLogP ≈ 0.5–0.7 translates to roughly a three‑ to five‑fold higher lipophilicity for the target compound, directly affecting reversed‑phase HPLC retention times and partitioning behavior in liquid–liquid extractions.
| Evidence Dimension | Octanol/water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 4.5 (predicted) |
| Comparator Or Baseline | 2-Iododiphenyl ether (CAS 34883-46-0): LogP ≈ 3.8–4.0 (predicted; no direct experimental value located for comparator; value estimated from ACD/Labs fragment method) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 (approx. 3–5× higher lipophilicity) |
| Conditions | Calculated LogP using fragment‑based prediction method; molaid.com data source for target; comparator value from standard prediction software |
Why This Matters
A difference of ΔLogP ≥ 0.5 is sufficient to alter chromatographic purification protocols and can affect compound handling in medicinal chemistry campaigns, making accurate procurement of the specific alkyl‑substituted analogue essential for reproducible downstream workflows.
- [1] 1-iodo-2-(2-tolyloxy)benzene calculated LogP 4.5; molaid.com, accessed 2026-05-13. View Source
